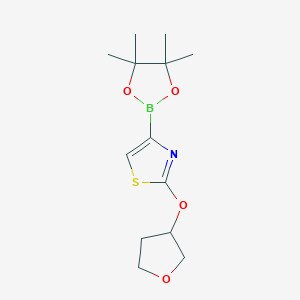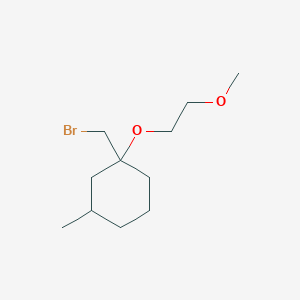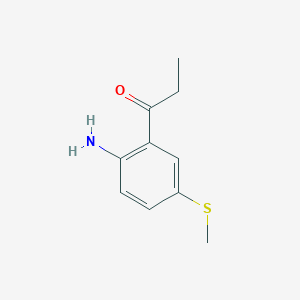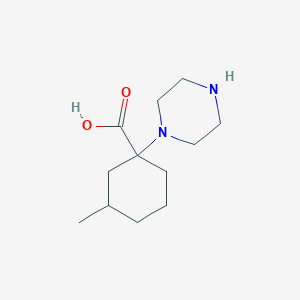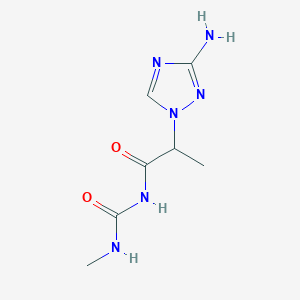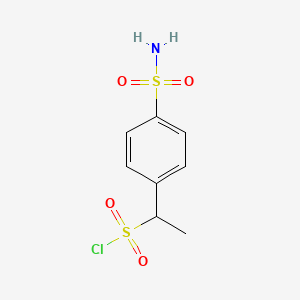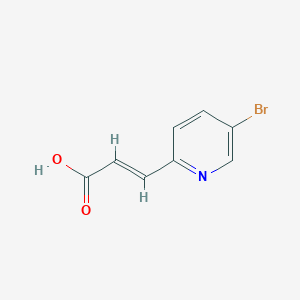
(E)-3-(5-Bromopyridin-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-Bromopyridin-2-yl)acrylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acrylic acid moiety at the 3-position The “E” designation indicates the trans configuration of the double bond in the acrylic acid portion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Bromopyridin-2-yl)acrylic acid typically involves the bromination of a pyridine derivative followed by the introduction of the acrylic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, safety measures are implemented to handle the brominating agents and by-products.
化学反应分析
Types of Reactions: (E)-3-(5-Bromopyridin-2-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The acrylic acid moiety can be reduced to the corresponding alcohol or oxidized to form more complex structures.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed:
- Substituted pyridine derivatives
- Reduced or oxidized acrylic acid derivatives
- Coupled products with extended aromatic or aliphatic chains
科学研究应用
(E)-3-(5-Bromopyridin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (E)-3-(5-Bromopyridin-2-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the acrylic acid moiety can form covalent or non-covalent interactions with biological macromolecules, leading to modulation of their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and transcription factors.
相似化合物的比较
3-(5-Bromopyridin-2-yl)propanoic acid: Lacks the double bond in the acrylic acid moiety.
2-(5-Bromopyridin-3-yl)acetic acid: Has a different substitution pattern on the pyridine ring.
5-Bromo-2-pyridinecarboxylic acid: Contains a carboxylic acid group directly attached to the pyridine ring.
Uniqueness: (E)-3-(5-Bromopyridin-2-yl)acrylic acid is unique due to the presence of both a bromine atom and an acrylic acid moiety, which confer distinct reactivity and potential for diverse applications. The trans configuration of the double bond also influences its chemical behavior and interactions with other molecules.
属性
分子式 |
C8H6BrNO2 |
|---|---|
分子量 |
228.04 g/mol |
IUPAC 名称 |
(E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+ |
InChI 键 |
DXDHMFBMPDQGEY-ONEGZZNKSA-N |
手性 SMILES |
C1=CC(=NC=C1Br)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=NC=C1Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


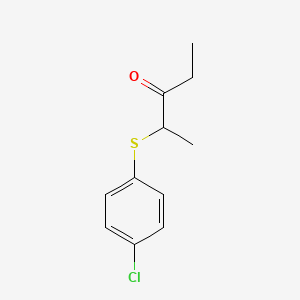
![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)
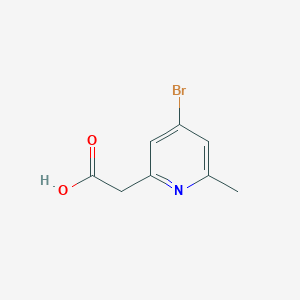


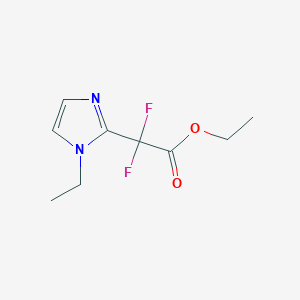
![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
